2-Propylazulene
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Overview
Description
2-Propylazulene is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color. . This compound, with a propyl group attached to the azulene core, inherits many of the parent compound’s properties while exhibiting distinct characteristics that make it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Propylazulene typically involves the reaction of azulene with propyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where azulene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction proceeds under controlled temperatures to ensure the selective formation of the 2-propyl derivative.
Industrial production methods often involve continuous processes to maximize yield and purity. For instance, the use of continuous steam distillation and extraction techniques can enhance the efficiency of the synthesis . Additionally, the reaction conditions, such as temperature and solvent choice, are optimized to achieve high selectivity and minimize by-products.
Chemical Reactions Analysis
2-Propylazulene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while hydrogenation produces saturated hydrocarbons.
Scientific Research Applications
2-Propylazulene has found applications in various scientific fields:
Mechanism of Action
The mechanism by which 2-Propylazulene exerts its effects is primarily through interactions with biological pathways. For instance, its anti-inflammatory action involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation . Additionally, the compound’s unique structure allows it to interact with various molecular targets, influencing pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
2-Propylazulene can be compared with other azulene derivatives such as guaiazulene and chamazulene. While all these compounds share the azulene core, their substituents confer different properties:
Guaiazulene: Known for its use in cosmetics and pharmaceuticals, guaiazulene has a methyl and isopropyl group attached to the azulene core.
Chamazulene: Found in chamomile oil, chamazulene has a methyl and ethyl group, and is known for its anti-inflammatory properties.
Conclusion
This compound is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry
Properties
CAS No. |
741707-34-6 |
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Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-propylazulene |
InChI |
InChI=1S/C13H14/c1-2-6-11-9-12-7-4-3-5-8-13(12)10-11/h3-5,7-10H,2,6H2,1H3 |
InChI Key |
JHCNRTNFCGWTLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=CC=CC=CC2=C1 |
Origin of Product |
United States |
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